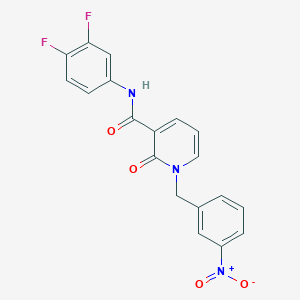![molecular formula C14H17FN2O3 B2524847 N'-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide CAS No. 702650-05-3](/img/structure/B2524847.png)
N'-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, purification, and characterization. For instance, the continuous flow process described for the synthesis of N,N-diethyl-4-(3-fluorophenylpiperidin-4-ylidenemethyl)benzamide, a potent δ-opioid receptor agonist, involves a sequence of flow-based microreactors with integrated purification and in-line IR analytical protocols . This approach could potentially be adapted for the synthesis of "N'-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide" to optimize the reaction conditions and ensure the purity of the final product.
Molecular Structure Analysis
The structure elucidation of organic compounds is typically performed using spectroscopic techniques such as NMR and MS. For example, the structure of a new cannabimimetic designer drug was elucidated using NMR spectroscopy and mass spectrometry, supplemented by the comparison of predicted and observed (13)C chemical shifts . Similar techniques could be employed to determine the molecular structure of "N'-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide," ensuring an accurate understanding of its chemical makeup.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The paper on vibrational spectroscopic studies and DFT calculations of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide provides insights into the electronic structure and potential reactivity of the compound, indicating charge transfer interactions through a π-conjugated path . By analogy, "N'-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide" may also exhibit specific reactivity patterns that could be studied using similar spectroscopic and computational methods.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are crucial for its practical applications. The discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as apoptosis inducers highlights the importance of structure-activity relationships and the impact of chemical modifications on solubility and biological activity . The temperature-dependent polymorphism study of N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide provides additional insights into how crystal packing and intermolecular interactions can affect the physical state of a compound . These studies suggest that a detailed analysis of "N'-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide" would also need to consider its polymorphic forms and solubility characteristics.
Mecanismo De Acción
Target of Action
The primary target of N1-(4-fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor .
Mode of Action
N1-(4-fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide interacts with the σ1 receptor, demonstrating a low nanomolar affinity . This interaction can modulate the function of the σ1 receptor and influence the activity of various ion channels, G-protein coupled receptors (GPCRs), and other proteins .
Biochemical Pathways
The interaction of N1-(4-fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide with the σ1 receptor can affect various biochemical pathways. For instance, it can influence the function of the vesicular acetylcholine transporter, adenosine A2A, adrenergic α2, cannabinoid CB1, dopamine D1, D2L, γ-aminobutyric acid A (GABAA), NMDA, melatonin MT1, MT2, and serotonin 5-HT1 receptors .
Pharmacokinetics
N1-(4-fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide demonstrates high brain uptake and extremely high brain-to-blood ratios in biodistribution studies in mice . No radiometabolite of the compound was observed to enter the brain, indicating its stability in the body .
Result of Action
The interaction of N1-(4-fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide with the σ1 receptor can lead to various molecular and cellular effects. For instance, it can modulate calcium signaling in the ER, influence the activity of various ion channels and GPCRs, and potentially affect the function of neurons .
Action Environment
The action of N1-(4-fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can be influenced by various environmental factors. For example, the presence of other drugs, the physiological state of the individual, and genetic factors can all influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-11-5-3-10(4-6-11)8-16-13(18)14(19)17-9-12-2-1-7-20-12/h3-6,12H,1-2,7-9H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOSAPVMLPJDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2524766.png)
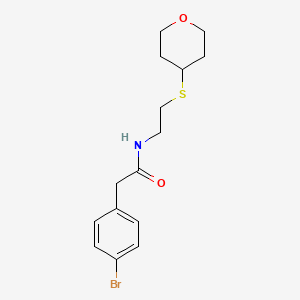
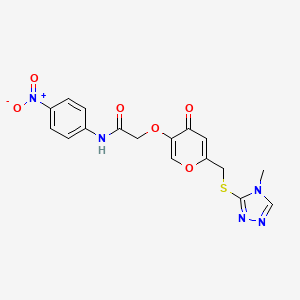
![2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2524769.png)
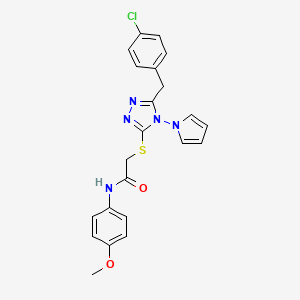

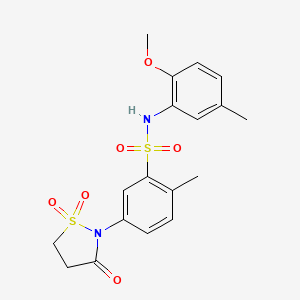

![Ethyl 2-{[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]oxy}acetate](/img/structure/B2524775.png)
![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B2524776.png)
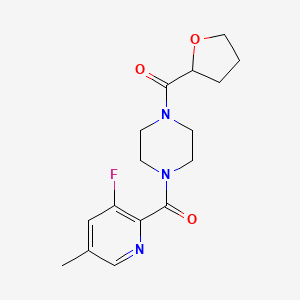
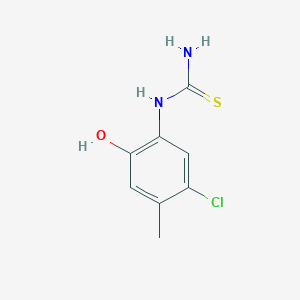
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2524783.png)
